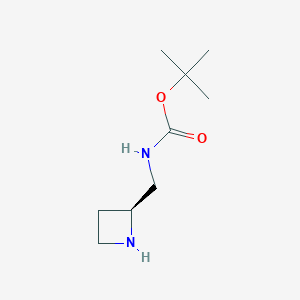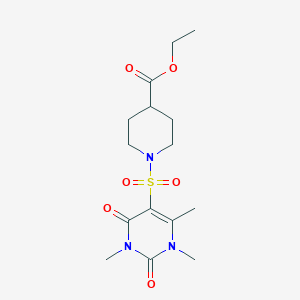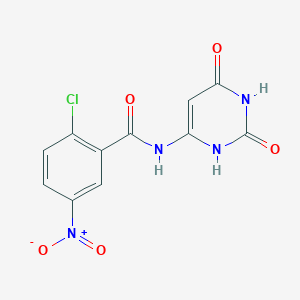
1-(2-chlorophenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-chlorophenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)methanesulfonamide is a chemical entity that appears to be a derivative of methanesulfonamide with a complex structure involving a 2-chlorophenyl group, an oxo-ethyl group, and a phenylmorpholine moiety. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and their properties.
Synthesis Analysis
The synthesis of related compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide, involves the formation of N-aryl methanesulfonamides, which can be achieved through various synthetic routes. The conformation of the N—H bond in these structures is critical as it affects the molecule's biological activity by influencing its ability to interact with receptors through hydrogen bonding . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, possibly involving the use of electrophilic polyhalogenated aldehyde imines as intermediates, as suggested by the synthesis of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide .
Molecular Structure Analysis
The molecular structure of related methanesulfonamide derivatives shows that the amide hydrogen atom is positioned in such a way that it is readily available for interaction with receptor molecules, which is a common feature among N-aryl methanesulfonamides . This structural aspect is crucial for the biological activity of these compounds. The geometric parameters, including bond and torsion angles, are consistent with other compounds in this class, although specific differences can arise depending on the substituents attached to the benzene ring .
Chemical Reactions Analysis
The reactivity of methanesulfonamide derivatives can be high, as demonstrated by the alkylation reactions of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide with various aromatic and heteroaromatic compounds . This suggests that the compound may also exhibit significant reactivity, potentially undergoing similar alkylation reactions due to the presence of the electrophilic methanesulfonamide moiety.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds exhibit properties that are influenced by their molecular structure. The presence of chlorine atoms and the methanesulfonamide group can affect the compound's polarity, solubility, and potential for forming hydrogen bonds . These properties are important for the compound's solvation behavior and its interaction with biological systems.
Wissenschaftliche Forschungsanwendungen
Biocatalysis and Chiral Synthesis
Microbial cultures have been utilized to catalyze the reduction of related methanesulfonamide compounds, yielding chiral intermediates for the synthesis of beta-receptor antagonists, such as d-sotalol. The best performing strain, Hansenula polymorpha ATCC 26012, achieved a reaction yield of 95% and optical purity of 99%, demonstrating the potential for biocatalytic approaches in producing high-purity chiral compounds for pharmaceutical applications (Patel et al., 1993).
Organometallic Chemistry
Research into organotin compounds has led to the synthesis of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. These structures exhibit unique binding modes and hydrogen bonding interactions, contributing to the development of new materials with potential applications in catalysis and molecular recognition (Shankar et al., 2011).
Catalysis and Methane Activation
Studies have explored the catalytic activities of lanthanide oxides in the oxidative dehydrogenation of methane, revealing how the presence of halides like tetrachloromethane can enhance the catalytic performance of these oxides, leading to higher selectivity towards ethane and ethene. Such findings contribute to the understanding of methane activation mechanisms and the development of more efficient catalysts for converting methane into valuable chemicals (Sugiyama et al., 1993).
Synthetic Organic Chemistry
The selective hydrolysis of methanesulfonate esters has been investigated, demonstrating a pH-dependent mechanism that allows for the selective removal of methanesulfonates in complex synthetic pathways. This research offers insights into the selective manipulation of functional groups, facilitating the synthesis of complex organic molecules with high purity (Chan et al., 2008).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c20-17-9-5-4-8-16(17)14-27(24,25)21-12-19(23)22-10-11-26-18(13-22)15-6-2-1-3-7-15/h1-9,18,21H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSDPKVQGXKJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)
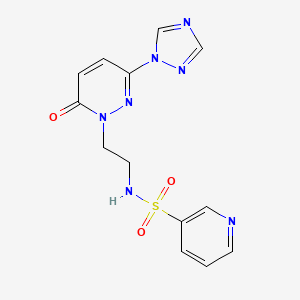
![Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B3018353.png)

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)
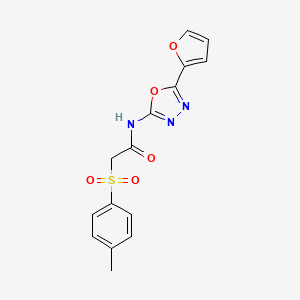
![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3018359.png)
